Cholesteryl hemisuccinate

Description

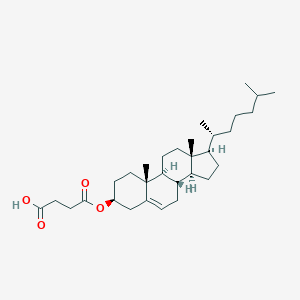

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O4/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33)/t21-,23+,24+,25-,26+,27+,30+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNARFZDISHUGS-MIXBDBMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934145 | |

| Record name | 4-[(Cholest-5-en-3-yl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1510-21-0 | |

| Record name | Cholesteryl hemisuccinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1510-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001510210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(Cholest-5-en-3-yl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-en-3β-yl hydrogen succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTERYL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3J4KS4201 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cholesteryl Hemisuccinate: A Multifaceted Agent in Cellular Modulation and Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cholesteryl hemisuccinate (CHEMS), a cholesterol derivative, has emerged as a critical component in a diverse range of biomedical research and pharmaceutical applications. Its unique amphiphilic nature, combining the rigid sterol core of cholesterol with a flexible succinate linker, imparts multifaceted mechanisms of action that are exploited in cancer therapy, drug delivery systems, and the stabilization of challenging membrane proteins. This technical guide provides a comprehensive overview of the core mechanisms of action of CHEMS, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Anticancer Activity: Inhibition of DNA Replication and Repair

A primary mechanism of action for this compound's anticancer properties lies in its ability to inhibit key enzymes involved in DNA replication and repair. By targeting DNA polymerase and DNA topoisomerase, CHEMS effectively halts cell division and can induce apoptosis and necrosis in tumor cells.[1][2] This targeted inhibition disrupts the fundamental processes required for cancer cell proliferation.

Quantitative Data: Enzyme Inhibition

The inhibitory potency of this compound against various DNA polymerases and topoisomerases has been quantified through IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Enzyme Target | Species/Type | IC50 (μM) |

| DNA polymerase β | Rat | 2.9[2] |

| DNA polymerase λ | Human | 6.3[2] |

| DNA topoisomerase I | Human | 25[2] |

Experimental Protocol: DNA Polymerase Inhibition Assay

A typical experimental setup to determine the inhibitory effect of CHEMS on DNA polymerase activity involves the following steps:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing a DNA template (e.g., activated calf thymus DNA), deoxynucleoside triphosphates (dNTPs, one of which is radioactively labeled, such as [³H]dTTP), MgCl₂, and the specific DNA polymerase enzyme.

-

Inhibitor Addition: Varying concentrations of this compound, dissolved in an appropriate solvent like DMSO, are added to the reaction mixtures. A control group without the inhibitor is also prepared.

-

Incubation: The reaction mixtures are incubated at the optimal temperature for the enzyme's activity (e.g., 37°C) for a defined period to allow for DNA synthesis.

-

Termination and Precipitation: The reaction is stopped by the addition of a solution like cold trichloroacetic acid (TCA). This precipitates the newly synthesized, radioactively labeled DNA.

-

Quantification: The precipitated DNA is collected on filters, washed, and the radioactivity is measured using a scintillation counter. The amount of radioactivity is proportional to the DNA polymerase activity.

-

IC50 Calculation: The percentage of inhibition at each CHEMS concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Membrane Stabilization in Drug Delivery Systems

This compound is extensively utilized as a stabilizing agent in the formulation of liposomes and other lipid-based nanoparticles for drug delivery.[3][4][5] It enhances the stability and bioavailability of encapsulated drugs and allows for their controlled release.[3] CHEMS is often considered more effective than cholesterol in stabilizing lipid bilayers.[4][6]

The stabilizing effect of CHEMS is attributed to its ability to interact with phospholipids, such as dipalmitoylphosphatidylcholine (DPPC), through both hydrogen bonding and electrostatic interactions.[4][6] This dual interaction leads to a more ordered and less permeable membrane structure.

Quantitative Data: Membrane Stabilization Effects

Differential Scanning Calorimetry (DSC) is a key technique used to assess the effect of membrane additives on the physical properties of lipid bilayers. The main phase transition temperature (Tm) and the enthalpy of this transition (ΔH) are important parameters.

| Lipid Bilayer Composition | Effect on Tm | Effect on ΔH | Implication | Reference |

| DPPC + CHEMS | Slight decrease | Marked decrease | Increased membrane stability | [4] |

| DPPC + Cholesterol | Slight decrease | Decrease (less than CHEMS) | Increased membrane stability | [4] |

A lower ΔH value indicates a broader, less cooperative phase transition, which is associated with increased membrane stability.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Liposome Preparation: Multilamellar vesicles (MLVs) are prepared by the thin-film hydration method. A mixture of the primary lipid (e.g., DPPC) and the additive (CHEMS or cholesterol) at a specific molar ratio is dissolved in an organic solvent. The solvent is evaporated to form a thin lipid film, which is then hydrated with a buffer solution.

-

Sample Preparation for DSC: A precise amount of the liposome dispersion is hermetically sealed in an aluminum pan. A reference pan containing only the buffer is also prepared.

-

DSC Analysis: The sample and reference pans are placed in the DSC instrument. They are heated at a constant rate over a defined temperature range that encompasses the phase transition of the lipid.

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. A peak in the heat flow versus temperature thermogram indicates the phase transition.

-

Data Analysis: The Tm is determined as the temperature at the peak of the transition, and the ΔH is calculated from the area under the peak.

Stabilization of Membrane Proteins

This compound plays a pivotal role in the structural biology and biochemical characterization of membrane proteins, particularly G-protein coupled receptors (GPCRs).[7][8] These proteins are notoriously unstable when removed from their native lipid environment. CHEMS, often in combination with detergents like n-dodecyl-β-D-maltopyranoside (DDM) or lauryl maltose neopentyl glycol (LMNG), is crucial for maintaining their structural integrity and function.[7][9]

The stabilizing mechanism of CHEMS for membrane proteins is twofold:

-

Specific Binding: CHEMS can directly interact with cholesterol-binding motifs on the transmembrane domains of GPCRs, mimicking the native interactions with cholesterol in the cell membrane.[8][10]

-

Modulation of Micelle Morphology: When mixed with detergents like DDM, CHEMS induces the formation of a bicelle-like architecture.[8] This creates a more native-like, planar lipid environment for the embedded protein, which is more favorable than the highly curved surface of a standard spherical micelle.[8]

Experimental Protocol: Preparation of a CHEMS/Detergent Stock Solution for Protein Purification

-

Detergent Solubilization: A stock solution of the primary detergent (e.g., 10% w/v DDM) is prepared in a suitable buffer (e.g., 200 mM Tris-HCl, pH 8.0).

-

CHEMS Addition: Dry this compound powder is added to the detergent solution (e.g., to a final concentration of 2% w/v).

-

Sonication: The mixture is sonicated until the solution becomes translucent and warm to the touch. This facilitates the incorporation of CHEMS into the detergent micelles.

-

Mixing and Clarification: The solution is placed on a rotator at room temperature until it becomes completely transparent, indicating a homogenous distribution of CHEMS within the micelles.

-

Storage: The final stock solution is cooled and can be stored for use in membrane protein extraction and purification.

pH-Sensitive Behavior and Fusogenic Properties

This compound exhibits pH-sensitive polymorphic phase behavior, a property that is highly valuable for the development of "smart" drug delivery systems designed to release their payload in the acidic environment of tumors or endosomes.[11] At neutral or alkaline pH, CHEMS self-assembles into stable bilayers.[11] However, upon acidification (typically below pH 4.3), CHEMS-containing vesicles become fusogenic, meaning they can merge with other membranes.[11]

This pH-dependent transition is thought to be due to the protonation of the carboxyl group of the succinate moiety. This change in charge alters the molecular packing of CHEMS, inducing a transition to a non-bilayer phase (such as the hexagonal HII phase), which promotes membrane fusion.[11]

Experimental Protocol: Calcein Release Assay for pH-Sensitivity

-

Liposome Preparation with Entrapped Calcein: pH-sensitive liposomes containing CHEMS are prepared with a high concentration of the fluorescent dye calcein encapsulated in the aqueous core. At this high concentration, the fluorescence of calcein is self-quenched.

-

Removal of External Dye: The liposomes are passed through a size-exclusion chromatography column to remove any unencapsulated calcein.

-

pH-Triggered Release: The liposome suspension is diluted into buffers of different pH values (e.g., pH 7.4 and pH 5.5).

-

Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer.

-

Data Analysis: At neutral pH, the liposomes should remain stable, and the fluorescence should be low. Upon acidification, the liposomes will destabilize and release the calcein. The dilution of calcein into the external buffer relieves the self-quenching, resulting in a significant increase in fluorescence. The percentage of release is calculated relative to the fluorescence measured after complete lysis of the liposomes with a detergent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. adipogen.com [adipogen.com]

- 4. [this compound as liposomal membrane stabilizer and its use in the preparation of saikosaponin-D liposomes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound as a membrane stabilizer in dipalmitoylphosphatidylcholine liposomes containing saikosaponin-d - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.moleculardimensions.com [cdn.moleculardimensions.com]

- 8. GPCR stabilization using the bicelle-like architecture of mixed sterol-detergent micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 10. Interaction of G protein coupled receptors and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. liposomes.ca [liposomes.ca]

Cholesteryl Hemisuccinate: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical structure, properties, and applications of Cholesteryl Hemisuccinate (CHEMS) for researchers, scientists, and drug development professionals.

This compound (CHEMS) is a synthetic derivative of cholesterol, an essential component of mammalian cell membranes. Its amphiphilic nature, arising from the combination of the rigid, hydrophobic cholesterol backbone and a hydrophilic succinate headgroup, imparts unique properties that make it a valuable tool in various research and pharmaceutical applications. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and key experimental applications of CHEMS, including protocols and pathway diagrams to facilitate its use in the laboratory.

Chemical Structure and Physicochemical Properties

CHEMS is synthesized by the esterification of the 3β-hydroxyl group of cholesterol with succinic anhydride. This modification introduces a carboxyl group, rendering the molecule ionizable at physiological pH and significantly altering its self-assembly properties compared to native cholesterol.

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | C₃₁H₅₀O₄ | [1] |

| Molecular Weight | 486.73 g/mol | [2] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 178 - 182 °C | [4][5] |

| pKa | Predicted: 4.40 ± 0.17, Apparent: 5.8 | [5][6] |

| Solubility | ||

| Chloroform | 10 mg/mL | [1][3] |

| Dimethyl sulfoxide (DMSO) | 1 mg/mL | [3][4] |

| Ethanol | 1 mg/mL (25 mg/mL with sonication) | [3][4][7][8] |

| Methanol | Slightly soluble (heated, sonicated) | [5] |

Key Applications and Experimental Protocols

The unique physicochemical properties of CHEMS make it a versatile tool in several areas of research, particularly in the formulation of drug delivery systems and the study of membrane proteins.

Liposome Formulation

CHEMS is widely used as a component in liposomal formulations, especially for pH-sensitive liposomes. The carboxyl group of the succinate moiety has a pKa in the weakly acidic range, allowing for the creation of vesicles that are stable at neutral pH but become fusogenic and release their contents in the acidic environment of endosomes or tumors.

This protocol describes the preparation of large unilamellar vesicles (LUVs) composed of CHEMS and a helper lipid, such as dioleoylphosphatidylethanolamine (DOPE).

-

Lipid Film Preparation:

-

In a round-bottom flask, dissolve CHEMS and DOPE (e.g., in a 1:1 molar ratio) in a suitable organic solvent, such as chloroform.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.[9]

-

-

Hydration:

-

Hydrate the dry lipid film with an aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by gentle rotation of the flask. This will form multilamellar vesicles (MLVs).[9]

-

-

Vesicle Sizing (Extrusion):

-

To obtain LUVs with a defined size, subject the MLV suspension to several freeze-thaw cycles.

-

Extrude the suspension multiple times (e.g., 10-20 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process is typically performed at a temperature above the phase transition temperature of the lipids.[9]

-

-

Characterization:

-

The size distribution and zeta potential of the prepared liposomes can be determined by dynamic light scattering (DLS).

-

The encapsulation efficiency of a drug can be determined by separating the free drug from the liposome-encapsulated drug using techniques like size exclusion chromatography or dialysis, followed by quantification of the encapsulated drug.

-

Membrane Protein Solubilization and Reconstitution

The detergent-like properties of CHEMS make it useful for the solubilization and reconstitution of membrane proteins. It can be used in combination with other detergents to enhance the stability and functional integrity of purified proteins.

This protocol provides a general guideline for solubilizing a membrane protein from a cell membrane preparation.

-

Membrane Preparation:

-

Isolate the cell membranes containing the protein of interest using standard cell lysis and centrifugation techniques.

-

-

Solubilization Buffer Preparation:

-

Prepare a solubilization buffer containing a primary detergent (e.g., n-dodecyl-β-D-maltoside, DDM) at a concentration above its critical micelle concentration (CMC) and CHEMS. A typical buffer may contain 20 mM HEPES pH 7.5, 150 mM NaCl, 1% (w/v) DDM, and 0.2% (w/v) CHEMS.[10]

-

To aid in the dissolution of CHEMS, sonication of the buffer may be necessary.[11]

-

-

Solubilization:

-

Resuspend the isolated membranes in the solubilization buffer.

-

Incubate the mixture for a defined period (e.g., 1-2 hours) at 4°C with gentle agitation to allow for the solubilization of the membrane proteins.

-

-

Clarification:

-

Centrifuge the solubilization mixture at high speed (e.g., >100,000 x g) to pellet the insoluble material.

-

The supernatant contains the solubilized membrane protein, which can then be purified using chromatography techniques.

-

Role in Signaling Pathways

While not a direct signaling molecule itself, CHEMS has been utilized as a tool to study signaling pathways involving cholesterol and has been shown to have inhibitory effects on certain enzymes involved in DNA replication and repair.

Inhibition of DNA Polymerase and Topoisomerase

CHEMS has been identified as an inhibitor of DNA polymerase and DNA topoisomerase.[12] This inhibitory activity is thought to contribute to its observed anticancer properties by interfering with DNA replication and repair processes in cancer cells.[4] The inhibition of these enzymes can lead to the accumulation of DNA damage and ultimately trigger apoptosis.

Probe for Cholesterol-Sensing Pathways

Due to its structural similarity to cholesterol, CHEMS has been used as a cholesterol analog to investigate cholesterol-sensing signaling pathways. For instance, it has been employed in structural studies of the lysosomal cholesterol sensor LYCHOS, which is involved in the mTORC1 signaling pathway.[7] By binding to LYCHOS, CHEMS helps to elucidate the molecular mechanisms by which cholesterol levels are sensed and transduced into downstream cellular responses.

Conclusion

This compound is a versatile and valuable tool for researchers in various fields, including drug delivery, membrane protein biochemistry, and cancer biology. Its unique amphiphilic and ionizable properties allow for the creation of sophisticated drug delivery systems and facilitate the study of challenging biological macromolecules. A thorough understanding of its chemical structure and physicochemical properties, as provided in this guide, is essential for its effective application in experimental research. The detailed protocols and pathway diagrams offered herein aim to empower scientists to confidently incorporate CHEMS into their research endeavors.

References

- 1. This compound as a membrane stabilizer in dipalmitoylphosphatidylcholine liposomes containing saikosaponin-d - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [this compound as liposomal membrane stabilizer and its use in the preparation of saikosaponin-D liposomes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation and characterization of pH-sensitive vesicles made of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. commonfund.nih.gov [commonfund.nih.gov]

- 7. Structural insights into cholesterol sensing by the LYCHOS-mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CHOBIMALT: A Cholesterol-Based Detergent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. liposomes.ca [liposomes.ca]

- 10. Catalytically Cleavable Detergent for Membrane Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

The Self-Assembly of Cholesteryl Hemisuccinate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the self-assembly of Cholesteryl hemisuccinate (CHS) in aqueous solutions. CHS, an amphiphilic derivative of cholesterol, is a versatile molecule widely utilized in the formulation of drug delivery systems, particularly for its pH-sensitive properties and ability to form stable lamellar structures. This document details the physicochemical properties of CHS aggregates, comprehensive experimental protocols for their preparation and characterization, and the factors influencing their formation.

Introduction to this compound and its Self-Assembly

This compound is an ester of cholesterol and succinic acid, rendering it amphiphilic with a hydrophilic carboxylic acid headgroup and a hydrophobic steroid core. This molecular architecture drives its self-assembly in aqueous environments into various supramolecular structures, including vesicles and liposomes. A key characteristic of CHS is its ionizable headgroup, which imparts pH-responsive behavior to its assemblies, making them particularly attractive for targeted drug delivery applications where acidification of the local environment can trigger cargo release. CHS is also recognized for its ability to stabilize lipid bilayers, often being incorporated into liposomal formulations to enhance their stability.[1]

Physicochemical Properties of this compound Assemblies

The self-assembly of CHS in aqueous solutions leads to the formation of various aggregates, primarily vesicles and liposomes, rather than simple micelles. This is largely due to its bulky hydrophobic steroid nucleus and the geometry of the molecule.

Critical Micelle Concentration (CMC)

Aggregation Behavior and Structures Formed

In aqueous solutions, particularly at neutral to alkaline pH, CHS self-assembles into lamellar bilayers, which then form closed structures such as multilamellar vesicles (MLVs) and, upon further processing, unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs). These vesicular structures are the most commonly studied and utilized forms of self-assembled CHS.

The morphology and size of these assemblies are influenced by factors such as the preparation method, pH, and the presence of other lipids. For instance, vesicles prepared by direct hydration of a CHS film typically result in MLVs of varying sizes. Subsequent extrusion or sonication can produce more uniform LUVs or SUVs.

Table 1: Physicochemical Properties of this compound Vesicles

| Property | Typical Value/Range | Method of Determination | Reference |

| Particle Size (Diameter) | 50 - 200 nm (for LUVs) | Dynamic Light Scattering (DLS) | [1] |

| Zeta Potential | -30 to -70 mV (at neutral pH) | Electrophoretic Light Scattering | [1] |

| Phase Behavior | Lamellar (bilayer) at neutral/alkaline pH; can adopt non-bilayer phases at acidic pH | Freeze-Fracture Electron Microscopy, X-ray Diffraction |

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of CHS vesicles.

Preparation of this compound Vesicles

This is a common method for the initial formation of CHS vesicles.

Protocol:

-

Dissolution: Dissolve a known quantity of this compound in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

-

Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

-

Drying: Further dry the lipid film under a high vacuum for at least 2-4 hours to remove any residual solvent.

-

Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. The volume of the buffer will determine the final lipid concentration.

-

Vortexing: Agitate the flask by vortexing or gentle shaking above the phase transition temperature of the lipid to facilitate the formation of multilamellar vesicles (MLVs). This results in a milky suspension.

To obtain vesicles with a more uniform size distribution, the MLV suspension is subjected to extrusion.

Protocol:

-

MLV Preparation: Prepare an MLV suspension of CHS as described in section 3.1.1.

-

Extruder Assembly: Assemble a mini-extruder device with a polycarbonate membrane of a defined pore size (e.g., 100 nm or 200 nm).

-

Extrusion: Load the MLV suspension into one of the syringes of the extruder. Pass the suspension back and forth through the membrane for a specified number of cycles (typically 10-20 times). This process should be carried out at a temperature above the phase transition temperature of CHS.

-

Collection: The resulting suspension will contain large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane used.

For the preparation of smaller vesicles, sonication can be employed.

Protocol:

-

MLV Preparation: Prepare an MLV suspension of CHS as described in section 3.1.1.

-

Sonication: Immerse the vial containing the MLV suspension in an ice bath to prevent overheating. Sonicate the suspension using a probe sonicator or a bath sonicator until the milky suspension becomes clear or translucent.

-

Centrifugation: Centrifuge the sonicated sample at high speed to pellet any larger particles or titanium debris (from the probe tip).

-

Collection: The supernatant will contain small unilamellar vesicles (SUVs).

Characterization of this compound Vesicles

DLS is a non-invasive technique used to measure the hydrodynamic diameter of particles in a suspension.

Protocol:

-

Sample Preparation: Dilute the CHS vesicle suspension with the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.

-

Instrument Setup: Set the parameters on the DLS instrument, including the temperature, viscosity of the solvent, and refractive index of the solvent and the material.

-

Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Allow the sample to equilibrate to the set temperature. Perform the measurement to obtain the intensity-weighted, volume-weighted, and number-weighted size distributions, as well as the polydispersity index (PDI).

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is an indicator of the stability of a colloidal dispersion.

Protocol:

-

Sample Preparation: Dilute the CHS vesicle suspension with the appropriate buffer.

-

Instrument Setup: Use an instrument capable of measuring zeta potential, typically based on electrophoretic light scattering. Set the appropriate parameters for the solvent and the applied electric field.

-

Measurement: Load the sample into a specialized zeta potential cell and perform the measurement. The instrument will report the average zeta potential and its distribution.

TEM provides direct visualization of the vesicle morphology, including size, shape, and lamellarity.

Protocol (Negative Staining):

-

Grid Preparation: Place a drop of the CHS vesicle suspension onto a carbon-coated copper grid for a few minutes.

-

Blotting: Remove the excess sample with a piece of filter paper.

-

Staining: Add a drop of a heavy metal staining solution (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid for a short period (e.g., 30-60 seconds).

-

Final Blotting: Remove the excess staining solution with filter paper.

-

Drying: Allow the grid to air dry completely.

-

Imaging: Observe the stained vesicles under a transmission electron microscope. The vesicles will appear as light objects against a dark background.

Factors Influencing the Self-Assembly of this compound

Several factors can significantly influence the self-assembly process and the final characteristics of the CHS aggregates.

pH

The ionization state of the carboxylic acid headgroup of CHS is pH-dependent. At neutral and alkaline pH, the headgroup is deprotonated and negatively charged, which promotes the formation of stable bilayers through electrostatic repulsion between headgroups. As the pH is lowered to become more acidic, the carboxyl group becomes protonated and neutral. This change in charge can lead to a decrease in the effective headgroup area, potentially inducing a transition from a lamellar phase to non-bilayer structures, which can lead to vesicle fusion or destabilization. This pH-responsive behavior is a key feature exploited in drug delivery systems.

Temperature

Temperature affects the fluidity of the lipid bilayers. The phase transition temperature (Tm) of CHS is an important parameter to consider during vesicle preparation and for their stability. Processing steps like extrusion should be performed above the Tm to ensure the bilayers are in a fluid state.

Presence of Other Lipids

In many applications, CHS is formulated with other lipids, such as phospholipids (e.g., dioleoylphosphatidylethanolamine - DOPE) or other cholesterol derivatives. The presence of these co-lipids can significantly alter the properties of the resulting vesicles, including their size, stability, and pH-sensitivity. For example, the combination of CHS and DOPE is a well-known formulation for pH-sensitive liposomes that are stable at neutral pH but become fusogenic at acidic pH.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound (CHS).

Self-Assembly of CHS into a Vesicle

Caption: Schematic of CHS self-assembly into a vesicle.

Experimental Workflow for LUV Preparation and Characterization

Caption: Workflow for LUV preparation and characterization.

Conclusion

This compound is a valuable synthetic cholesterol derivative with a strong propensity for self-assembly into vesicular structures in aqueous solutions. Its pH-responsive nature and ability to form stable bilayers make it a key component in the development of advanced drug delivery systems. Understanding the principles of its self-assembly and the experimental methods for the preparation and characterization of its aggregates is crucial for its effective application in research and pharmaceutical development. While the classical critical micelle concentration for pure CHS is not well-defined due to its low water solubility, its aggregation into larger, functional structures like vesicles is a well-established and highly useful phenomenon.

References

Cholesteryl Hemisuccinate: A Technical Guide to its Function as an Anionic Detergent in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl hemisuccinate (CHS) is a synthetic derivative of cholesterol where the hydroxyl group is esterified with succinic acid. This modification imparts an anionic character to the otherwise amphipathic cholesterol molecule, making it a unique and valuable tool in various scientific disciplines.[1][2] While not a classical detergent that forms well-defined micelles on its own in aqueous solutions due to its limited solubility, CHS plays a crucial role as a detergent-like molecule and a critical additive in conjunction with other surfactants.[3] Its primary function lies in stabilizing membrane proteins, particularly G-protein coupled receptors (GPCRs), and in the formulation of sophisticated drug delivery systems such as pH-sensitive liposomes.[4][5][6] This technical guide provides an in-depth overview of the properties, applications, and experimental considerations for using this compound as an anionic detergent.

Physicochemical Properties of this compound

The unique properties of CHS stem from its rigid sterol backbone and the ionizable carboxyl group of the hemisuccinate moiety. This structure allows it to interact favorably with both the hydrophobic transmembrane domains of proteins and the polar headgroups of phospholipids and other detergents.

| Property | Value / Description | References |

| Chemical Formula | C₃₁H₅₀O₄ | |

| Molecular Weight | 486.73 g/mol | |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in chloroform (10mg/ml), DMSO (1mg/ml), and ethanol (1mg/ml). Poorly soluble in water. | [1] |

| Critical Micelle Concentration (CMC) | Due to its low aqueous solubility, a precise CMC for CHS alone is not well-established. However, for cholesterol, a structurally similar molecule, the CMC is reported to be in the range of 25-40 nM. It is important to note that CHS is almost exclusively used in mixed micellar systems. | [7] |

| Aggregation Behavior | In aqueous solutions, CHS tends to form aggregates and vesicles rather than classical micelles. When mixed with other detergents like n-dodecyl-β-D-maltoside (DDM), it incorporates into the micelles, altering their morphology and properties. | [3][5] |

| Ionic Nature | Anionic (due to the carboxyl group of succinic acid) | [1] |

Core Applications of this compound

Stabilization of Membrane Proteins

A primary application of CHS is the stabilization of eukaryotic membrane proteins, especially GPCRs, which often require a cholesterol-rich environment to maintain their native conformation and activity.[8][9] CHS mimics the role of cholesterol in the cell membrane, providing a more native-like environment for the protein when solubilized in detergent micelles.[5] It is frequently used in combination with non-ionic detergents such as DDM or lauryl maltose neopentyl glycol (LMNG).[8] The addition of CHS to these detergent solutions has been shown to significantly enhance the stability of solubilized GPCRs, making them amenable to downstream applications like structural studies (e.g., crystallography) and functional assays.[5][10]

Formulation of pH-Sensitive Liposomes

The anionic nature of the succinate headgroup makes CHS a key component in the formulation of pH-sensitive liposomes.[6][11] These liposomes are designed to be stable at physiological pH (around 7.4) but become destabilized and release their encapsulated cargo in the acidic environment of endosomes (pH 5-6) or tumor microenvironments.[1][6] This property is highly advantageous for targeted drug delivery, as it allows for the specific release of therapeutic agents at the site of action, minimizing off-target effects.[1] CHS is often combined with phosphatidylethanolamine (PE) derivatives, such as dioleoylphosphatidylethanolamine (DOPE), to create these pH-responsive delivery vehicles.[1][11]

Experimental Protocols

Preparation of a this compound-Detergent Stock Solution

This protocol describes the preparation of a stock solution containing 10% (w/v) n-dodecyl-β-D-maltoside (DDM) and 2% (w/v) this compound (CHS).

Materials:

-

n-dodecyl-β-D-maltoside (DDM)

-

This compound (CHS)

-

1 M Tris buffer, pH 8.0

-

Deionized water

-

50 mL conical tube

-

Probe sonicator

-

Rotator

Procedure:

-

To a 50 mL conical tube, add 30 mL of deionized water.

-

Add 10 mL of 1 M Tris buffer (pH 8.0) to achieve a final buffer concentration of 200 mM.

-

Add 5 g of DDM to the buffered solution.

-

Cap the tube tightly and invert or place on a rotator until the DDM is completely dissolved.

-

Add 1 g of CHS to the DDM solution.

-

Sonicate the solution continuously with a probe sonicator until it becomes hot to the touch and translucent.

-

Adjust the final volume to 50 mL with deionized water.

-

Place the tube on a rotator at room temperature until the solution becomes transparent.

-

Cool the solution to 4°C on ice before use or storage.

Solubilization of G-Protein Coupled Receptors (GPCRs)

This protocol provides a general procedure for the solubilization of GPCRs from cell membranes using a DDM/CHS mixture.[4][5]

Materials:

-

Crude cell membranes expressing the GPCR of interest

-

Solubilization Buffer: 50 mM HEPES, pH 7.5, 500 mM NaCl, 10% glycerol, 1% (w/v) DDM, 0.2% (w/v) CHS, and protease inhibitors.

-

Dounce homogenizer

-

Ultracentrifuge

Procedure:

-

Resuspend the crude cell membranes in the solubilization buffer.

-

Homogenize the suspension using a Dounce homogenizer with several strokes on ice.

-

Incubate the homogenate for 1-2 hours at 4°C with gentle agitation.

-

Centrifuge the sample at 100,000 x g for 1 hour at 4°C to pellet the non-solubilized material.

-

Carefully collect the supernatant containing the solubilized GPCR. The solubilized receptor is now ready for purification and downstream analysis.

Preparation of pH-Sensitive Liposomes

This protocol outlines the preparation of pH-sensitive liposomes composed of DOPE and CHS using the thin-film hydration method.[1]

Materials:

-

Dioleoylphosphatidylethanolamine (DOPE)

-

This compound (CHS)

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

In a round-bottom flask, dissolve DOPE and CHS (e.g., in a 3:2 molar ratio) in a sufficient volume of a chloroform:methanol (9:1 v/v) mixture.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.

-

Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle agitation.

-

Sonicate the resulting lipid suspension in a bath sonicator until the solution becomes translucent.

-

For a uniform size distribution, pass the liposome suspension through an extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm) multiple times.

-

The resulting pH-sensitive liposomes are ready for drug loading and characterization.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

Conclusion

This compound is a versatile and indispensable tool for researchers working with membrane proteins and lipid-based delivery systems. Its ability to mimic the native membrane environment and its pH-responsive character make it a powerful anionic detergent additive. A thorough understanding of its properties and the appropriate experimental conditions for its use are critical for achieving successful outcomes in protein stabilization and the formulation of effective drug carriers. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the unique functionalities of this compound in their work.

References

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. This compound Is Not a Good Replacement for Cholesterol in Lipid Nanodiscs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CHOBIMALT: A Cholesterol-Based Detergent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of this compound on the interfacial properties of phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Self-association of Cholesterol in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 9. How well does this compound mimic cholesterol in saturated phospholipid bilayers? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytokine signals modulated via lipid rafts mimic niche signals and induce hibernation in hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

Cholesteryl Hemisuccinate: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the identification, properties, and applications of Cholesteryl Hemisuccinate (CHS) in advanced scientific research. This guide provides researchers, scientists, and drug development professionals with comprehensive technical data, detailed experimental protocols, and a visualization of its role in cellular signaling.

Core Identification and Properties

This compound is a cholesterol derivative of significant interest in various biomedical research fields, primarily due to its utility in drug delivery systems and membrane protein stabilization.

Physicochemical Data

Precise identification and characterization are paramount in scientific research. The key quantitative data for this compound are summarized below.

| Property | Value | References |

| CAS Number | 1510-21-0 | [1][2][3][4] |

| Molecular Weight | 486.74 g/mol | [1][2][3] |

| Molecular Formula | C₃₁H₅₀O₄ | [1][2][3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide step-by-step protocols for key applications of this compound.

Preparation of pH-Sensitive Liposomes

This compound is a key component in the formulation of pH-sensitive liposomes, which are designed to release their encapsulated contents in the acidic microenvironment of tumors or within cellular endosomes.[5][6][7]

Materials:

-

Dioleoylphosphatidylethanolamine (DOPE)

-

This compound (CHEMS)

-

DSPE-PEG₂₀₀₀ (optional, for increasing circulation time)

-

Drug to be encapsulated (e.g., Cisplatin)

-

Chloroform and Methanol (2:1, v/v)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

-

Lipid Film Hydration:

-

Dissolve DOPE and CHEMS (and DSPE-PEG₂₀₀₀ if used) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.[6]

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.[6][8]

-

Further dry the film under a high vacuum for at least one hour to remove residual solvent.[8]

-

-

Hydration:

-

Hydrate the lipid film with an aqueous solution (e.g., PBS pH 7.4) containing the drug to be encapsulated. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

-

Vortex the mixture to form multilamellar vesicles (MLVs).[9]

-

-

Extrusion:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times.[10] This process should also be carried out at a temperature above the lipid phase transition temperature.

-

Solubilization of Membrane Proteins

This compound is often used as an additive in detergent solutions to enhance the stability of solubilized membrane proteins, which are notoriously unstable outside of their native lipid environment.[11]

Materials:

-

Detergent (e.g., n-dodecyl-β-D-maltopyranoside, DDM)

-

This compound (CHS)

-

Tris buffer (e.g., 1M, pH 8.0)

-

Probe sonicator

-

Rotator

Procedure:

-

Prepare Detergent Stock Solution:

-

Prepare a 10% (w/v) detergent stock solution in a suitable buffer (e.g., 200mM Tris pH 8.0).[2]

-

-

Incorporate this compound:

-

Add solid this compound to the detergent solution to a final concentration of 2% (w/v).[2]

-

Sonicate the mixture continuously until the solution becomes translucent and warm to the touch. This facilitates the incorporation of CHS into the detergent micelles.[2]

-

Place the tube on a rotator at room temperature until the solution becomes completely transparent.[2]

-

The resulting solution contains detergent micelles enriched with this compound, ready for membrane protein extraction.

-

Signaling Pathway Visualization

This compound has been shown to induce apoptosis in cancer cells through a specific signaling cascade.[1] The following diagram illustrates this proposed pathway.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the preparation of drug-loaded, pH-sensitive liposomes using this compound.

References

- 1. Cholesteryl-hemisuccinate-induced apoptosis of promyelocytic leukemia HL-60 cells through a cyclosporin A-insensitive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. commonfund.nih.gov [commonfund.nih.gov]

- 3. CHOBIMALT: A Cholesterol-Based Detergent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Preparation and characterization of pH-sensitive vesicles made of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pH-sensitivity of liposome composed of dioleoylphosphatidyl ethanoalmine and this compound. - earticle [m.earticle.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Liposome Preparation - Echelon Biosciences [echelon-inc.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Detergents For Membrane Protein Solubilisation [peakproteins.com]

An In-depth Technical Guide to the Solubility of Cholesteryl Hemisuccinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Cholesteryl hemisuccinate (CHEMS) in various organic solvents. CHEMS is an ester of cholesterol and succinic acid, widely utilized in the formulation of liposomes and other lipid-based drug delivery systems due to its ability to enhance stability, bioavailability, and controlled release of encapsulated drugs.[1] This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound can vary based on the solvent, temperature, and the specific form of the compound (e.g., free acid or a salt version). The following table summarizes the available quantitative data for the solubility of CHEMS in several common organic solvents.

| Organic Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |

| Chloroform | 10 | 20.55 | - | [1][2] |

| Ethanol | 25 | 51.36 | With the aid of ultrasonication. | [3][4] |

| Ethanol | 1 | 2.06 | - | [1] |

| Dimethyl Sulfoxide (DMSO) | 10 | 20.55 | With the aid of ultrasonication. | [3] |

| Dimethyl Sulfoxide (DMSO) | 1 | 2.06 | - | [1] |

| Corn Oil | ≥ 2.5 | ≥ 5.14 | Prepared by diluting an ethanol stock solution into corn oil. | [4] |

Molecular Weight of this compound: 486.73 g/mol [1][5]

Experimental Protocols

Precise and reproducible experimental methods are crucial for determining the solubility of a compound. Below are detailed protocols relevant to the study of this compound solubility.

2.1. General Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of compounds with low solubility.[6]

Materials:

-

This compound (crystalline solid)[2]

-

Selected organic solvent of high purity

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or a suitable spectrophotometer for concentration measurement

Procedure:

-

Add an excess amount of this compound to a glass vial. The excess solid should be visually present to ensure a saturated solution is formed.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial and place it on an orbital shaker.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vial at high speed to pellet the excess, undissolved solid.

-

Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or spectrophotometric method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

2.2. Protocol for Preparing a this compound Stock Solution

This protocol is adapted from methods used for incorporating CHEMS into detergent solutions for membrane protein research, which often require sonication to facilitate dissolution.[7][8]

Materials:

-

This compound

-

Desired organic solvent (e.g., Ethanol, DMSO)

-

Volumetric flask or a suitable container

-

Inert gas (e.g., nitrogen or argon)

-

Probe sonicator or ultrasonic bath

-

Vortex mixer

Procedure:

-

Weigh the desired amount of this compound and add it to the volumetric flask.

-

Add a portion of the chosen solvent to the flask.

-

Purge the flask with an inert gas to minimize oxidation.[2]

-

For solvents where CHEMS has lower solubility or to expedite dissolution, use an ultrasonic bath or a probe sonicator.[3][8] If using a probe sonicator, apply short bursts to avoid excessive heating. For the non-salt form of CHEMS, continuous sonication until the solution becomes hot may be necessary.[8]

-

Vortex the mixture intermittently until the solid is completely dissolved.

-

Once dissolved, add the solvent to the final desired volume.

-

Store the stock solution appropriately. For long-term storage, it is recommended to store at -20°C or -80°C.[4]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. adipogen.com [adipogen.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. This compound | 1510-21-0 | MOLNOVA [molnova.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C31H50O4 | CID 65082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. commonfund.nih.gov [commonfund.nih.gov]

- 8. researchgate.net [researchgate.net]

The Interaction of Cholesteryl Hemisuccinate with Phospholipid Bilayers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cholesteryl hemisuccinate (CHS) is a synthetic, water-soluble derivative of cholesterol widely employed in the fields of membrane biophysics, structural biology, and drug delivery. Its amphipathic nature, with a polar carboxyl group esterified to the 3β-hydroxyl of cholesterol, allows it to readily incorporate into phospholipid bilayers, where it modulates membrane properties and stabilizes embedded proteins. This technical guide provides an in-depth analysis of the interactions between CHS and phospholipid bilayers, summarizing key quantitative data, detailing experimental protocols, and visualizing fundamental concepts.

Core Interactions and Biophysical Effects

CHS inserts into phospholipid bilayers with its rigid sterol ring oriented parallel to the lipid acyl chains and its succinate headgroup positioned at the membrane-water interface.[1] The ionization state of this carboxyl group, which is dependent on the surrounding pH, significantly influences its interaction with the bilayer. Under physiological conditions (pH ~7.4), the carboxyl group is predominantly deprotonated, conferring a negative charge to the membrane surface.[2][3]

The primary effects of CHS on phospholipid bilayers include:

-

Increased Membrane Rigidity and Order: Similar to cholesterol, CHS increases the structural order of the hydrophobic core of the membrane.[4] This ordering effect, however, is generally considered weaker than that of cholesterol.[2][5] The succinylation of cholesterol in CHS results in the sterol ring being positioned deeper within the bilayer, which can alter its interaction with neighboring phospholipid acyl chains.[1]

-

Modulation of Membrane Fluidity: By increasing the order of the lipid acyl chains, CHS reduces membrane fluidity.[4][6] This effect is dose-dependent.[4]

-

Alteration of Interfacial Properties: The presence of the carboxyl group at the interface increases the surface charge and can influence the hydration layer of the membrane.[1]

-

Stabilization of Membrane Proteins: CHS is frequently used to stabilize eukaryotic membrane proteins, particularly those that reside in cholesterol-rich environments, such as G protein-coupled receptors (GPCRs).[7][8][9] It can be incorporated into detergent micelles to create a more native-like environment for solubilized proteins.[8]

-

Formation of pH-Sensitive Liposomes: The pH-dependent protonation of the succinate group allows for the formulation of liposomes that are stable at neutral pH but become destabilized and release their contents in acidic environments.[10][11]

While CHS is often used as a mimic for cholesterol, it is crucial to recognize that it is not a perfect substitute. The deprotonated form, in particular, demonstrates a reduced ability to replicate the biophysical effects of cholesterol.[2][5] The protonated form of CHS more closely mimics some of cholesterol's properties.[5][12]

Quantitative Data on CHS-Phospholipid Interactions

The following tables summarize quantitative data from various studies on the effects of CHS on phospholipid bilayers.

Table 1: Effect of CHS on Membrane Fluidity (Fluorescence Anisotropy)

| Phospholipid System | CHS Concentration (mol%) | Probe | Change in Anisotropy (r) | Reference |

| K-562 cell membranes | Dose-dependent | Diphenylhexatriene (DPH) | Increased structural order | [4] |

| Dioleoylphosphatidylcholine (DOPC) | Not specified | Not specified | Comparable to cholesterol | [3] |

| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) (liquid-crystalline) | Not specified | Not specified | Less effective than cholesterol in reducing acyl chain mobility | [1] |

| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) (liquid-crystalline) | Not specified | Not specified | Equally effective as cholesterol in reducing acyl chain mobility | [1] |

Table 2: Thermodynamic Effects of CHS on Phospholipid Phase Transitions (Differential Scanning Calorimetry)

| Phospholipid System | CHS Concentration (mol%) | Effect on Main Transition Temperature (Tm) | Effect on Enthalpy (ΔH) | Reference |

| Dipalmitoylphosphatidylcholine (DPPC) | Not specified | Slight decrease | Marked decrease | [13] |

| Dipalmitoylphosphatidylcholine (DPPC) | Not specified | More effective than cholesterol | More effective than cholesterol in decreasing ΔH | [13] |

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experiments used to characterize CHS-phospholipid interactions.

Preparation of CHS-Containing Liposomes by Thin-Film Hydration

This method is widely used for preparing multilamellar vesicles (MLVs) and, with subsequent extrusion, large unilamellar vesicles (LUVs).

Materials:

-

Phospholipid(s) of choice (e.g., DPPC, POPC)

-

This compound (CHS)

-

Chloroform or a chloroform/methanol mixture

-

Buffer (e.g., Tris-HCl, PBS)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (optional, for LUV preparation)

Procedure:

-

Dissolve the desired amounts of phospholipid and CHS in chloroform or a chloroform/methanol mixture in a round-bottom flask.[14]

-

Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.[14]

-

Further dry the lipid film under high vacuum for at least one hour to remove any residual solvent.[11]

-

Hydrate the lipid film by adding the desired buffer (pre-heated to above the phase transition temperature of the lipid if necessary) and vortexing vigorously.[11] This suspension contains MLVs.

-

For LUV preparation, the MLV suspension can be subjected to several freeze-thaw cycles followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[11]

Measurement of Membrane Fluidity using Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, providing an indication of membrane fluidity.

Materials:

-

Liposome suspension (prepared as described above)

-

Fluorescent probe stock solution (e.g., DPH in methanol or TMA-DPH in buffer)

-

Fluorometer equipped with polarizers

Procedure:

-

Dilute the liposome suspension to the desired concentration in buffer.

-

Add a small aliquot of the fluorescent probe stock solution to the liposome suspension while stirring. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.

-

Incubate the sample in the dark for a sufficient time (e.g., 30 minutes) to allow the probe to partition into the lipid bilayers.[15]

-

Measure the fluorescence anisotropy (r) using the fluorometer. The sample is excited with vertically polarized light, and the intensities of the vertically (I_VV) and horizontally (I_VH) polarized emitted light are measured.

-

The anisotropy is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is the G-factor that corrects for instrumental bias.

Characterization of Phase Behavior by Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat changes associated with the phase transitions of phospholipids, which can be altered by the presence of CHS.

Materials:

-

Liposome suspension

-

Differential scanning calorimeter

Procedure:

-

Prepare a concentrated liposome suspension (MLVs are often used).

-

Accurately load a known amount of the liposome suspension into a DSC sample pan.

-

Load an equal volume of the corresponding buffer into a reference pan.

-

Seal both pans hermetically.

-

Place the pans in the calorimeter and scan over a desired temperature range that encompasses the phase transition of the phospholipid. A typical scan rate is 1-2°C/min.

-

The resulting thermogram will show peaks corresponding to the phase transitions. The temperature at the peak maximum is the transition temperature (Tm), and the area under the peak is proportional to the enthalpy of the transition (ΔH).[16]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the interaction of CHS with phospholipid bilayers.

Caption: Orientation of CHS within a phospholipid bilayer.

Caption: Experimental workflow for studying CHS-lipid interactions.

References

- 1. Effect of this compound on the interfacial properties of phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experimental determination and computational interpretation of biophysical properties of lipid bilayers enriched by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interactions of cholesterol hemisuccinate with phospholipids and (Ca2+-Mg2+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound's inductive effect on membrane rigidization regarding both, its remodelling of the cells' surface receptor pattern and its decreasing the natural killer susceptibility of K-562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jungwirth.uochb.cas.cz [jungwirth.uochb.cas.cz]

- 6. researchgate.net [researchgate.net]

- 7. cdn.moleculardimensions.com [cdn.moleculardimensions.com]

- 8. GPCR stabilization using the bicelle-like architecture of mixed sterol-detergent micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 10. Preparation and characterization of pH-sensitive vesicles made of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. liposomes.ca [liposomes.ca]

- 12. How well does this compound mimic cholesterol in saturated phospholipid bilayers? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [this compound as liposomal membrane stabilizer and its use in the preparation of saikosaponin-D liposomes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols [mdpi.com]

- 15. portlandpress.com [portlandpress.com]

- 16. Calorimetry Methods to Study Membrane Interactions and Perturbations Induced by Antimicrobial Host Defense Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The synthesis pathway for Cholesteryl hemisuccinate from cholesterol.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cholesteryl hemisuccinate from cholesterol, a critical process for various applications in drug delivery, membrane protein solubilization, and biomedical research. This compound is an ester of cholesterol that is frequently used to stabilize liposomes and other nanoparticle drug delivery systems.[1] Its amphiphilic nature, possessing both hydrophilic and hydrophobic properties, makes it an invaluable tool for researchers.[1] This document details the prevalent synthesis pathway, experimental protocols, and quantitative data to facilitate its successful preparation in a laboratory setting.

Core Synthesis Pathway: Esterification of Cholesterol

The most common and well-established method for synthesizing this compound is the esterification of cholesterol with succinic anhydride. This reaction is typically catalyzed by an acylating agent, such as 4-dimethylaminopyridine (DMAP), in an appropriate solvent like pyridine.[2][3] The reaction proceeds via the nucleophilic attack of the hydroxyl group of cholesterol on one of the carbonyl carbons of succinic anhydride, leading to the formation of the hemisuccinate ester.

Experimental Protocol

The following protocol is a generalized procedure based on established methodologies.[2][4] Researchers should adapt this protocol based on their specific laboratory conditions and desired scale.

Materials:

-

Cholesterol ((3β)-cholest-5-en-3-ol)

-

Succinic anhydride

-

4-dimethylaminopyridine (DMAP)

-

Pyridine (anhydrous)

-

Chloroform

-

Anhydrous sodium sulfate

-

Hydrochloric acid (dilute)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., a mixture of hexane and ethyl acetate)

Procedure:

-

Dissolution: In a clean, dry reaction vessel, dissolve cholesterol in anhydrous pyridine.

-

Addition of Reagents: To the cholesterol solution, add succinic anhydride followed by a catalytic amount of DMAP. The molar ratio of succinic anhydride to cholesterol is typically in excess to drive the reaction to completion.[2]

-

Reaction: Stir the reaction mixture at room temperature. The reaction time can vary significantly, with some protocols suggesting stirring for up to 7 days to ensure a high yield.[2][4]

-

Quenching and Neutralization: Upon completion, pour the reaction mixture into ice water. Carefully adjust the pH to 7 using dilute hydrochloric acid.[2][4]

-

Extraction: Extract the aqueous mixture with chloroform. The organic layer, containing the this compound, should be separated.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and then concentrate it under reduced pressure to obtain the crude product.[2][4]

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.[2][4]

Quantitative Data Summary

The following table summarizes the quantitative data from a representative experimental protocol for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Cholesterol | 9.37 mmol | [2] |

| Succinic Anhydride | 14.7 mmol (1.57 eq.) | [2] |

| 4-dimethylaminopyridine (DMAP) | 1.584 mmol (0.17 eq.) | [2] |

| Pyridine (Solvent) | 28 mL | [2] |

| Reaction Conditions | ||

| Temperature | Room Temperature (~20 °C) | [2] |

| Reaction Time | 7 days (168 hours) | [2] |

| Product | ||

| Yield | 92-96% | [2][3] |

| Purity | >99.9% (analytical purity) | [2] |

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from cholesterol.

References

The Biophysical Landscape of Cholesteryl Hemisuccinate-Containing Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biophysical properties of lipid membranes incorporating Cholesteryl Hemisuccinate (CHS), a synthetic cholesterol analog of significant interest in membrane protein structural biology and drug delivery systems. This document provides a comprehensive overview of how CHS influences membrane characteristics, detailed experimental protocols for assessing these properties, and visual representations of key experimental workflows.

Introduction to this compound (CHS)

This compound is an ester of cholesterol and succinic acid, rendering it an acidic cholesterol derivative.[1] This modification imparts unique pH-sensitive properties and makes it more water-soluble than cholesterol, facilitating its use in various biochemical and pharmaceutical applications.[2][3] CHS is widely employed as a substitute for cholesterol in the crystallization of membrane proteins and as a stabilizing agent in liposomal drug formulations.[3][4] Understanding its precise effects on membrane biophysics is crucial for optimizing these applications.

Biophysical Properties of CHS-Containing Membranes

The incorporation of CHS into lipid bilayers significantly modulates several key biophysical parameters, including membrane fluidity, lipid packing, phase behavior, and interactions with membrane proteins. While CHS is often used to mimic cholesterol, it exhibits distinct behaviors that are critical to consider.

Membrane Fluidity and Lipid Packing

CHS generally increases the structural order of the hydrophobic core of lipid bilayers, leading to a decrease in membrane fluidity, a phenomenon often referred to as membrane rigidization.[5] This ordering effect, however, is reported to be weaker than that of cholesterol.[2] The extent of this effect is dependent on the protonation state of the succinate headgroup, with the protonated form of CHS more closely mimicking the effects of cholesterol.[3][6]

Fluorescence anisotropy studies using probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) have quantitatively demonstrated this dose-dependent increase in structural order.[5] In liquid-crystalline phase dipalmitoylphosphatidylcholine (DPPC) bilayers, CHS and cholesterol have been shown to be equally effective in reducing acyl chain mobility.[7] However, in a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) matrix, CHS is less effective than cholesterol in this regard.[7]

Phase Behavior

One of the most notable properties of CHS is its pH-sensitive polymorphic phase behavior.[1] At neutral or alkaline pH, CHS readily forms stable bilayers.[1][8] However, under acidic conditions (below approximately pH 4.3), the succinate headgroup becomes protonated, leading to a change in the molecule's effective shape and promoting the formation of non-lamellar structures, such as the inverted hexagonal (HII) phase.[1][8] This transition is fundamental to the design of pH-sensitive liposomes that can selectively release their contents in the acidic microenvironments of tumors or endosomes.[8][9]

Differential Scanning Calorimetry (DSC) is a key technique for studying the phase transitions of lipid membranes. The inclusion of CHS in DPPC liposomes has been shown to decrease the main phase transition temperature (Tm) slightly and markedly reduce the enthalpy (ΔH) of the transition, indicating a disruption of the cooperative packing of the lipid acyl chains.[10][11]

Interaction with Membrane Proteins

CHS is frequently used to stabilize membrane proteins, particularly G protein-coupled receptors (GPCRs), for structural studies like cryo-electron microscopy (cryo-EM).[4][12] It is often included in detergent micelles to create a more native-like and stabilizing environment for these proteins.[4] While it can mimic cholesterol in providing a supportive lipid environment, its interactions are not identical. Molecular dynamics simulations have suggested that the ester group of CHS may not anchor it in the optimal position at the water-membrane interface to fully replicate the effects of cholesterol.[2] In lipid nanodiscs, CHS has been observed to gather around the scaffold proteins, unlike cholesterol which distributes uniformly.[13]

Quantitative Data Summary

The following tables summarize the key quantitative data on the biophysical effects of CHS in lipid membranes.

| Parameter | Lipid System | Effect of CHS | Comparison with Cholesterol | Reference |

| Membrane Fluidity (Fluorescence Anisotropy) | K-562 cells (DPH probe) | Increased structural order (dose-dependent) | - | [5] |

| POPC bilayers (liquid-crystalline) | Less effective in reducing acyl chain mobility | Less effective | [7] | |

| DPPC bilayers (liquid-crystalline) | Equally effective in reducing acyl chain mobility | Equally effective | [7] | |

| Phase Transition (DSC) | DPPC liposomes | Slight decrease in Tm, marked decrease in ΔH | More effective in decreasing ΔH | [10][11] |

| Phase Behavior | Pure CHS vesicles | Lamellar phase at neutral/alkaline pH, HII phase below pH 4.3 | Cholesterol forms crystals in aqueous environment | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Preparation of CHS-Containing Liposomes

This protocol describes the preparation of multilamellar vesicles (MLVs) and large unilamellar vesicles (LUVs) containing CHS using the thin-film hydration method followed by extrusion.

Materials:

-

Phospholipid(s) of choice (e.g., DPPC, POPC)

-

This compound (CHS)

-

Chloroform or a chloroform/methanol mixture

-

Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Nitrogen gas stream

-

Water bath

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired amounts of phospholipid and CHS in chloroform or a chloroform/methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

-

Further dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired buffer by vortexing the flask. The temperature of the buffer should be above the main phase transition temperature (Tm) of the primary phospholipid. This results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion (for LUVs):

-

Assemble the liposome extruder with the desired pore size polycarbonate membranes (e.g., 100 nm).

-